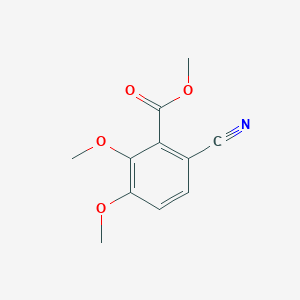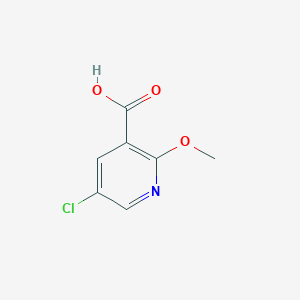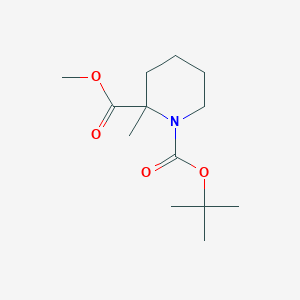
Methyl 6-cyano-2,3-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, a derivative of dimethoxybenzene, is described as a precursor for assays involving methylglyoxal . Another paper describes the synthesis of 2,6-dimethoxybenzoic acid through a multi-step reaction starting from resorcinol and involving alkylation and hydrolysis steps . These methods could potentially be adapted for the synthesis of methyl 6-cyano-2,3-dimethoxybenzoate by incorporating a cyano functional group at the appropriate step.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-cyano-2,3-dimethoxybenzoate can be complex, as evidenced by the crystal structure analysis of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one . This compound exhibits π-π stacking and short intermolecular interactions, which are common features in aromatic compounds with multiple substituents that could also be expected in the structure of methyl 6-cyano-2,3-dimethoxybenzoate.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving dimethoxybenzene derivatives. For example, the oxidation of 6-methyl-2-phenylbenzofuran with chromic acid yields a dimeric oxidation product . Similarly, the oxidation of para-dimethoxybenzenes to the corresponding quinones is necessary for the synthesis of benzimidazolequinones . These reactions highlight the reactivity of the methoxybenzene moiety, which would be an important consideration in the chemical reactions of methyl 6-cyano-2,3-dimethoxybenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzoic acid derivatives are influenced by their functional groups. For instance, the addition of methylated cyclodextrins to the mobile phases in liquid chromatography affects the separation and retention of disubstituted benzenes . A new polymorph of 2,6-dimethoxybenzoic acid demonstrates the impact of crystal structure on the physical properties of these compounds . These findings suggest that the physical and chemical properties of methyl 6-cyano-2,3-dimethoxybenzoate would be similarly influenced by its methoxy and cyano groups.
Scientific Research Applications
Antimicrobial Applications
Compounds similar to Methyl 6-cyano-2,3-dimethoxybenzoate, particularly those with methoxy and cyano groups, may have potential antimicrobial properties. For example, parabens, which are esters of para-hydroxybenzoic acid, have been widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties (Soni, Taylor, Greenberg, & Burdock, 2002). Research into similar compounds could explore their efficacy as antimicrobial agents in various products.
Antioxidant Activity
Methyl 6-cyano-2,3-dimethoxybenzoate, due to its structural components, might also have antioxidant properties. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are used to determine the antioxidant activity of compounds (Munteanu & Apetrei, 2021). Research into compounds like Methyl 6-cyano-2,3-dimethoxybenzoate could involve evaluating their potential as antioxidants using such methods.
Environmental Behavior of Similar Compounds
The environmental fate and behavior of compounds with functional groups similar to Methyl 6-cyano-2,3-dimethoxybenzoate, such as parabens, have been the subject of extensive study. These investigations look into their persistence, biodegradability, and potential as endocrine disruptors in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015). Research into Methyl 6-cyano-2,3-dimethoxybenzoate could similarly assess its environmental impact and behavior.
Photoprotective Applications
Compounds with methoxy groups have been explored for their potential use in photoprotective applications. For example, certain dimethoxybenzyl protecting groups have shown promise in synthetic chemistry due to their photosensitive properties, which could be leveraged in developing new photoprotective agents (Amit, Zehavi, & Patchornik, 1974). Research into Methyl 6-cyano-2,3-dimethoxybenzoate could explore its potential in this area as well.
Safety and Hazards
properties
IUPAC Name |
methyl 6-cyano-2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMHYVDMBRFDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291473 |
Source


|
| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-2,3-dimethoxybenzoate | |
CAS RN |
59084-78-5 |
Source


|
| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














